molecular formula C9H15F2N3 B10910593 N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine CAS No. 1245808-43-8

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine

Cat. No.: B10910593
CAS No.: 1245808-43-8
M. Wt: 203.23 g/mol
InChI Key: LATUWYFDDKBVTQ-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a difluoroethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a suitable difluoroethanamine derivative. One common method involves the condensation of 1-ethyl-1H-pyrazole-4-amine with 2,2-difluoroethanamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as amination, reduction, and condensation, followed by purification techniques like crystallization or distillation to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoroethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties[][4].

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-amine
  • 2,2-difluoroethanamine
  • 1-methyl-1H-pyrazole-4-yl derivatives

Uniqueness

N-[1-(1-ethyl-1H-pyrazol-4-yl)ethyl]-2,2-difluoroethanamine is unique due to the presence of both the ethyl group and the difluoroethanamine moiety, which confer distinct chemical and biological properties.

Properties

1245808-43-8

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

N-[1-(1-ethylpyrazol-4-yl)ethyl]-2,2-difluoroethanamine

InChI

InChI=1S/C9H15F2N3/c1-3-14-6-8(4-13-14)7(2)12-5-9(10)11/h4,6-7,9,12H,3,5H2,1-2H3

InChI Key

LATUWYFDDKBVTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C)NCC(F)F

Origin of Product

United States

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